REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:11][N:10]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=2)[CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[F:21][C:18]([F:19])([F:20])[C:15]1[CH:16]=[CH:17][C:12]([N:10]2[CH2:9][CH:8]([NH2:7])[CH2:11]2)=[N:13][CH:14]=1
|
Name
|
D6
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CN(C1)C1=NC=C(C=C1)C(F)(F)F)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane and 2M sodium hydroxide
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)N1CC(C1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 477 mg | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |